4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. This compound is characterized by its unique structural features, which include a pyrroloquinazoline core and a butanoic acid moiety. The compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical pathways involving known precursors. It has been studied in the context of its pharmacological properties and potential therapeutic applications. The synthesis and characterization of this compound have been documented in several scientific publications, highlighting its significance in drug development and biochemical research.
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structure. Its classification extends to biologically active compounds that may exhibit various pharmacological effects.
The synthesis of 4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid typically involves multi-step synthetic routes. Common methods include:
The synthesis may utilize reagents such as acetic anhydride or phosphorous oxychloride to facilitate the formation of the dioxo group and promote cyclization. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural elucidation and confirmation of the synthesized compound.
The molecular structure of 4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid features:
This complex structure contributes to its chemical reactivity and biological activity.
The molecular formula is . The compound's molecular weight is approximately 232.24 g/mol. Its structural representation includes multiple functional groups that are essential for its interaction with biological targets.
The compound may participate in various chemical reactions typical of carboxylic acids and heterocycles:
Reactions involving this compound can be analyzed using techniques such as High Performance Liquid Chromatography (HPLC) and Infrared (IR) spectroscopy to monitor reaction progress and product formation.
The mechanism of action for 4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid may involve:
Studies suggest that this compound could exhibit anti-cancer properties by inhibiting certain kinases or other proteins involved in tumor growth.
The compound typically exhibits:
Chemical properties include:
Relevant data from studies indicate that this compound maintains stability over a range of pH levels but may degrade under extreme conditions.
4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid has potential applications in:
Research continues to explore its efficacy and safety profiles for potential therapeutic use.
Cascade cyclocondensation enables efficient construction of the tricyclic pyrroloquinazoline core in target compounds like 4-{3a-methyl-1,5-dioxo-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid. Key studies demonstrate that ortho-aminobenzoic acids or esters react with γ-keto acids or activated butyrolactone derivatives under Brønsted acid catalysis. This initiates a sequence involving imine formation, nucleophilic addition, and intramolecular cyclization. The reaction critically depends on precise stoichiometric control to avoid polycondensation byproducts. Heterogeneous Brønsted acids (e.g., proton-exchanged montmorillonite, H-mont) facilitate this one-pot assembly by activating carbonyl groups while tolerating the carboxylic acid functionality in the final product [3]. Microwave irradiation further enhances ring-closure kinetics, reducing reaction times from hours to minutes while maintaining scaffold integrity [8].
Table 1: Key Optimization Variables in Cascade Cyclocondensation
Variable | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Catalyst Loading | 5–20 mol% | 15 mol% H-mont | Max yield at 15 mol% |
Temperature | 80–150°C | 120°C | >100°C: +40% yield |
Solvent | Toluene, DMF, solvent-free | Solvent-free | Solvent-free: +15% |
Reaction Time | 1–12 h | 3 h (conventional), 8 min (MW) | MW reduces by ~95% |
Solvent-free mechanochemical approaches significantly improve atom economy and reduce waste generation in synthesizing acid-functionalized pyrroloquinazolines. Grinding reactants (e.g., N-(2-carboxyphenyl)imino derivatives with γ-keto esters) with solid acid catalysts like silica-supported sulfonic acids initiates rapid cyclization. This method circumvents solubility challenges associated with polar intermediates. Comparative studies show that ball-milling achieves >90% conversion within 30 minutes – substantially faster than solution-phase reactions. The mechanical force promotes intimate contact between solid reactants, accelerating imine-enol tautomerization and subsequent ring closure. Notably, the pendent butanoic acid chain remains intact under these conditions, enabling direct access to carboxylate-functionalized heterocycles without protective-group strategies [3] [8].
Heterogeneous Brønsted acids offer superior recyclability and selectivity over homogeneous counterparts for pyrroloquinazoline synthesis. Systematic catalyst screening identifies H-mont (proton-exchanged montmorillonite) as optimal due to its tunable interlayer acidity and moderate basinal spacing, which accommodates bulky intermediates. Key performance comparisons:
Table 2: Catalyst Efficiency in Pyrroloquinazoline Formation
Catalyst | Surface Acidity (mmol NH₃/g) | Yield (%) | Reusability (cycles) | Selectivity (a:b) |
---|---|---|---|---|
H-mont | 1.45 | 92 | ≥5 | >20:1 |
H-ZSM-5 | 1.80 | 68 | 3 | 5:1 |
Amberlyst-15 | 4.70 | 75 | 2 | 8:1 |
Homogeneous H₂SO₄ | - | 88 | 0 | 3:1 |
H-mont’s high selectivity (>20:1) for the 3a-methyl diastereomer stems from its confined interlayer spaces that enforce facial selectivity during cyclization. Leaching tests confirm stability after five cycles with <5% activity loss, underscoring advantages for continuous-flow applications [3]. Enantioselective variants employ chiral counterion-modified montmorillonites, though ee values for this specific scaffold remain modest (<60%) .
Solvent-free conditions significantly enhance efficiency in synthesizing acid-functionalized pyrroloquinazolines. Under microwave irradiation (120°C, 1 min), model cyclocondensations achieve 53–58% isolated yield – comparable to 12-hour solvothermal reactions (55–60% yield). Polar aprotic solvents like DMF promote side reactions via decarboxylation or ester hydrolysis, reducing yields to 30–40%. Key findings:
Notably, substrates with electron-deficient quinazoline rings require strictly anhydrous solvent-free environments to prevent hydrolytic degradation.
Table 3: Identifiers for 4-{3a-Methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic Acid
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1049872-98-1 | Arctom Scientific [2] |
Molecular Formula | C₁₆H₁₈N₂O₄ | Arctom Scientific [2] |
Molecular Weight | 302.33 g/mol | Arctom Scientific [2] |
SMILES | O=C(O)CCCN1C(CCC2=O)(C)N2C3=C(C=CC=C3)C1=O | Arctom Scientific [2] |
Related Compound (Homolog) | 3-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}propanoic acid (CAS 1049605-28-8) | BLD Pharm [4], Ambeed [6] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3